4-Piperidinecarboxylicacidt-butylester

Description

BenchChem offers high-quality 4-Piperidinecarboxylicacidt-butylester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Piperidinecarboxylicacidt-butylester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

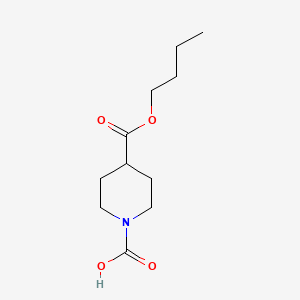

IUPAC Name |

4-butoxycarbonylpiperidine-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-2-3-8-16-10(13)9-4-6-12(7-5-9)11(14)15/h9H,2-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHYDKSZZPSGTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1CCN(CC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-Piperidinecarboxylic Acid tert-Butyl Ester

[1][2][3][4][5]

Executive Summary & Compound Identity

4-Piperidinecarboxylic acid tert-butyl ester , commonly known as tert-butyl isonipecotate , is a critical secondary amine scaffold used extensively in medicinal chemistry. It serves as a "privileged structure" in drug discovery, providing a lipophilic, metabolically stable ester group while retaining a reactive secondary amine for further functionalization.

This guide details the physicochemical properties, synthesis protocols, and handling requirements for the free base (CAS 138007-24-6) and its hydrochloride salt (CAS 892493-65-1), distinguishing between the two forms to prevent experimental error.

Chemical Identity Table

| Attribute | Detail |

| IUPAC Name | tert-Butyl piperidine-4-carboxylate |

| Common Synonyms | tert-Butyl isonipecotate; 4-Piperidinecarboxylic acid 1,1-dimethylethyl ester |

| CAS Number (Free Base) | 138007-24-6 |

| CAS Number (HCl Salt) | 892493-65-1 (often cited as 100907-34-8 in some catalogs) |

| Molecular Formula | C₁₀H₁₉NO₂ |

| Molecular Weight | 185.26 g/mol (Free Base); 221.72 g/mol (HCl Salt) |

| SMILES | CC(C)(C)OC(=O)C1CCNCC1 |

Physicochemical Specifications

Understanding the phase behavior of this compound is critical for accurate dosing and reaction setup. The free base often exists as a low-melting solid or viscous oil depending on ambient temperature, whereas the HCl salt is a stable crystalline solid.

Comparative Properties Table

| Property | Free Base (CAS 138007-24-6) | Hydrochloride Salt (CAS 892493-65-1) |

| Physical State | Low-melting solid or Light brown oil | White to off-white crystalline powder |

| Melting Point | 29.0 – 33.0 °C (Phase transition near RT) | 150 – 155 °C |

| Boiling Point | 241 °C (at 760 mmHg) | N/A (Decomposes) |

| Density | 0.976 g/cm³ | N/A |

| Flash Point | 99.5 °C | N/A |

| pKa (Predicted) | ~9.78 (Secondary Amine) | N/A |

| Solubility | Soluble in DCM, EtOAc, MeOH, THF | Soluble in Water, MeOH, DMSO |

| LogP (Predicted) | 1.9 (Moderate Lipophilicity) | - |

Technical Insight:

-

Handling the Free Base: Due to its melting point near 30°C, the free base may appear as a solid-liquid mixture in the bottle. It is recommended to gently warm the container to 35-40°C to fully liquefy it before aliquoting by volume.

-

Basicity: The secondary amine is highly basic (pKa ~9.8). In acylation reactions, use a stoichiometric excess of base (e.g., DIPEA or TEA) to neutralize the generated acid, or use the HCl salt with an extra equivalent of base.

Synthesis & Manufacturing Protocols

The synthesis of tert-butyl isonipecotate requires a strategy that protects the amine or selectively targets the carboxylic acid. The most robust laboratory method involves the hydrogenation of an N-protected precursor (N-Cbz or N-Bn) to ensure high purity.

Featured Protocol: Catalytic Hydrogenolysis of N-Cbz Precursor

This method avoids the harsh acidic conditions of direct esterification (which can hydrolyze the t-butyl ester) and yields the free amine cleanly.

Reaction Scheme:

-

Precursor: 1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid tert-butyl ester.[1]

-

Reagent: Hydrogen gas (H₂), 10% Pd/C catalyst.

-

Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH).

Step-by-Step Methodology:

-

Preparation: In a 3-neck round-bottom flask, dissolve 10.0 g of the N-Cbz precursor in 100 mL of anhydrous EtOAc.

-

Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (wet, Degussa type) under an inert nitrogen atmosphere. Caution: Pd/C is pyrophoric when dry.

-

Hydrogenation: Purge the system with nitrogen (3x), then introduce hydrogen gas (balloon pressure or 1 atm). Stir vigorously at Room Temperature (25°C).

-

Monitoring: Monitor via TLC (Visualizing stain: Ninhydrin for free amine) or LC-MS. Reaction is typically complete in 4–12 hours.

-

Work-up: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with EtOAc.[2]

-

Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

-

Result: The product is obtained as a light yellow oil (yield >90%) which may solidify upon cooling.

Visualization: Synthesis Workflow

Caption: Figure 1. High-fidelity synthesis route via Cbz-protection strategy to ensure ester stability.

Applications in Drug Discovery[9][10]

Tert-butyl isonipecotate is a versatile building block.[3][4] Its primary utility lies in its orthogonal protecting group strategy : the tert-butyl ester is stable to basic conditions (used for amine functionalization) but easily cleaved by acid (TFA or HCl) to reveal the carboxylic acid.

Key Reaction Pathways[3]

-

N-Alkylation / Reductive Amination: The free secondary amine reacts with alkyl halides or aldehydes to attach the piperidine ring to a core scaffold.

-

Amide Coupling: Reaction with carboxylic acids (using HATU/EDC) to form amides.

-

Deprotection: Treatment with TFA/DCM (1:1) removes the tert-butyl group, yielding the carboxylic acid for further elaboration.

Case Study: CDK9 Inhibitor Synthesis In the development of CDK9 inhibitors, this scaffold is often used to introduce a solubilizing piperidine tail. The amine is coupled to a heteroaryl chloride via SNAr, followed by acidic hydrolysis of the ester to generate a polar carboxylic acid moiety or a handle for further amide coupling.

Visualization: Functionalization Logic

Caption: Figure 2. Orthogonal utility of the scaffold in medicinal chemistry workflows.

Safety & Handling Profile

Hazard Classification: Irritant (Skin, Eye, Respiratory).[5] Signal Word: Warning.

Protocol for Safe Handling

-

Storage: Store the HCl salt at Room Temperature in a desiccator. The free base should be stored at 2–8°C to prevent slow oxidation or hydrolysis over long periods.

-

PPE: Wear nitrile gloves and safety glasses. The free base is an oil that can permeate skin; change gloves immediately if splashed.

-

Spill Cleanup: Absorb liquid spills with sand or vermiculite. Neutralize surfaces with a dilute weak acid (citric acid) if necessary to remove amine residues.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1512676, tert-butyl piperidine-4-carboxylate. Retrieved from [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]

Sources

- 1. Isonipecotic acid CAS#: 498-94-2 [m.chemicalbook.com]

- 2. tert-Butyl piperidine-4-carboxylate | 138007-24-6 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. lookchem.com [lookchem.com]

- 5. 4-Piperidinecarboxylic Acid tert-Butyl Ester Hydrochloride | CAS 3849-21-6 | High Purity Supplier in China | Specifications, Safety, Applications [pipzine-chem.com]

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-Depth Technical Guide to tert-Butyl 4-Piperidinecarboxylate: A Cornerstone in Modern Drug Discovery

Abstract

Tert-butyl 4-piperidinecarboxylate is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its unique structural features, combining a bulky tert-butyl ester protecting group with a reactive secondary amine on a piperidine scaffold, render it an exceptionally versatile synthon for the construction of complex, biologically active molecules. This guide provides an in-depth analysis of its chemical structure, discusses key synthetic and analytical methodologies, and explores its application in the development of novel therapeutics. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comprehensive framework for its effective utilization in research and drug development.

Unveiling the Core Structure: Properties and Reactivity

At the heart of its utility lies the distinct chemical architecture of tert-butyl 4-piperidinecarboxylate. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent motif in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.

Key Structural Features and Their Implications:

-

Piperidine Scaffold: The chair conformation of the piperidine ring is the most stable, minimizing steric strain. The nitrogen atom at position 1 and the carboxylate group at position 4 can exist in either axial or equatorial positions, with the equatorial orientation being sterically favored for the bulky tert-butyl carboxylate group. This conformational preference can significantly influence the molecule's interaction with biological targets.

-

N-H Secondary Amine: The secondary amine is a key functional handle for a wide array of chemical transformations. It can act as a nucleophile in reactions such as N-alkylation, N-arylation, acylation, and reductive amination, allowing for the introduction of diverse substituents. The pKa of the protonated amine is typically in the range of 10-11, influencing its reactivity and ionization state at physiological pH.

-

Tert-Butyl Ester Protecting Group: The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. Its steric bulk prevents unwanted side reactions at the carboxylate group. A critical feature of this group is its lability under acidic conditions (e.g., trifluoroacetic acid), allowing for deprotection to reveal the free carboxylic acid, which can then be used for further derivatization, such as amide bond formation.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of tert-butyl 4-piperidinecarboxylate is essential for its effective handling and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C10H19NO2 | PubChem |

| Molecular Weight | 185.26 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | Commercial Suppliers |

| Melting Point | 68-72 °C | Commercial Suppliers |

| Boiling Point | 275.9 °C at 760 mmHg | PubChem |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, methanol, ethyl acetate), sparingly soluble in water. | General Chemical Knowledge |

Synthesis and Purification Strategies

The synthesis of tert-butyl 4-piperidinecarboxylate is typically achieved through the esterification of isonipecotic acid (piperidine-4-carboxylic acid). The choice of synthetic route is often dictated by factors such as scale, cost, and desired purity.

Synthesis via Tert-Butylation of Isonipecotic Acid

A common and efficient method involves the direct tert-butylation of isonipecotic acid.

Figure 1. Synthesis of tert-butyl 4-piperidinecarboxylate.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol provides a general method for the synthesis of tert-butyl 4-piperidinecarboxylate.

Materials:

-

Isonipecotic acid

-

tert-Butanol (excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Anhydrous organic solvent (e.g., dichloromethane, toluene)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add isonipecotic acid and an excess of tert-butanol in a suitable anhydrous organic solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture with stirring.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure tert-butyl 4-piperidinecarboxylate.

Causality Behind Experimental Choices:

-

Excess tert-Butanol: Le Chatelier's principle dictates that using an excess of one reactant (tert-butanol) drives the equilibrium towards the formation of the ester product.

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of tert-butanol.

-

Anhydrous Conditions: The presence of water can lead to the hydrolysis of the ester product back to the carboxylic acid, thus reducing the yield. Anhydrous solvents and drying agents are crucial.

-

Aqueous Workup: The sodium bicarbonate quench neutralizes the acidic catalyst. The subsequent washes with brine remove any remaining water-soluble impurities.

Purification and Characterization

Purity is paramount in drug development. The synthesized tert-butyl 4-piperidinecarboxylate should be rigorously purified and characterized to ensure the absence of impurities that could interfere with subsequent reactions or biological assays.

Common Purification Techniques:

-

Column Chromatography: Effective for removing polar and non-polar impurities. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common mobile phase system.

-

Recrystallization: A powerful technique for obtaining highly pure crystalline material. A suitable solvent system (e.g., ethyl acetate/hexanes) is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Analytical Characterization:

| Technique | Expected Results |

| ¹H NMR | Characteristic peaks for the piperidine ring protons, the N-H proton (if not exchanged with D₂O), and a sharp singlet for the nine equivalent protons of the tert-butyl group around 1.4-1.5 ppm. |

| ¹³C NMR | Signals corresponding to the carbonyl carbon of the ester, the quaternary carbon of the tert-butyl group, and the carbons of the piperidine ring. |

| Mass Spectrometry (MS) | The molecular ion peak (M+H)⁺ corresponding to the calculated molecular weight. |

| Infrared (IR) Spectroscopy | A strong C=O stretching vibration for the ester carbonyl group around 1730 cm⁻¹ and an N-H stretching vibration around 3300-3500 cm⁻¹. |

Key Chemical Transformations and Applications in Drug Discovery

The synthetic utility of tert-butyl 4-piperidinecarboxylate stems from the orthogonal reactivity of its two key functional groups: the secondary amine and the tert-butyl ester. This allows for a stepwise and controlled elaboration of the molecule.

Reactions at the Secondary Amine

The nucleophilic secondary amine is the primary site for introducing molecular diversity.

Figure 2. Key reactions at the secondary amine.

-

N-Alkylation: Reaction with alkyl halides in the presence of a base introduces simple alkyl chains.

-

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the installation of aryl or heteroaryl groups.

-

N-Acylation: Reaction with acyl chlorides or anhydrides forms amides, a common functional group in pharmaceuticals.

-

Reductive Amination: A two-step, one-pot reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a highly efficient method for creating substituted amines.

Deprotection of the Tert-Butyl Ester

Once the desired modifications at the nitrogen have been made, the tert-butyl ester can be selectively removed under acidic conditions to unmask the carboxylic acid.

Figure 3. Deprotection and subsequent amide coupling.

Experimental Protocol: Tert-Butyl Ester Deprotection

-

Dissolve the N-substituted tert-butyl 4-piperidinecarboxylate in a suitable solvent (e.g., dichloromethane).

-

Add an excess of trifluoroacetic acid (TFA) and stir the reaction at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure to yield the crude carboxylic acid salt.

This newly revealed carboxylic acid is now available for a variety of transformations, most notably amide bond formation using standard peptide coupling reagents (e.g., HATU, HOBt, EDC). This two-step sequence of N-functionalization followed by amide coupling is a powerful strategy in the synthesis of complex drug candidates.

Case Study: Application in the Synthesis of a Bioactive Molecule

To illustrate the practical utility of tert-butyl 4-piperidinecarboxylate, let's consider its role in the synthesis of a hypothetical kinase inhibitor.

Retrosynthetic Analysis:

The target molecule contains a piperidine core linked to an aromatic system via an amide bond and substituted on the piperidine nitrogen with a benzyl group. The retrosynthetic analysis clearly points to tert-butyl 4-piperidinecarboxylate as an ideal starting material.

Forward Synthesis:

-

N-Benzylation: Tert-butyl 4-piperidinecarboxylate is reacted with benzyl bromide in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to afford N-benzyl-tert-butyl 4-piperidinecarboxylate.

-

Ester Deprotection: The tert-butyl ester is cleaved using TFA in dichloromethane to yield N-benzyl-piperidine-4-carboxylic acid.

-

Amide Coupling: The resulting carboxylic acid is coupled with a substituted aniline using HATU as the coupling reagent and DIPEA as the base to furnish the final kinase inhibitor.

This example highlights the strategic advantage of using tert-butyl 4-piperidinecarboxylate, where the orthogonal reactivity of the functional groups allows for a convergent and efficient synthesis.

Conclusion

Tert-butyl 4-piperidinecarboxylate is more than just a chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined reactivity, commercial availability, and the vast body of literature supporting its use make it an indispensable building block for the synthesis of novel therapeutics. A thorough understanding of its properties, synthetic routes, and chemical transformations, as outlined in this guide, is essential for any researcher or drug development professional seeking to leverage its full potential in the quest for new medicines.

References

- Ogasa, C., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Journal Name, if available, otherwise source]

- BenchChem. (2025). The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide.

- ChemicalBook. N-BOC-piperidine-4-carboxylic acid synthesis.

- PrepChem. Synthesis of 4-piperidinecarboxylic acid.

- Google Patents. (2012). Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine. CN102351780A.

Introduction: The Foundational Role of a Versatile Heterocycle

An In-depth Technical Guide to the Molecular Weight and Characterization of tert-Butyl 4-Piperidinecarboxylate

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of molecular building blocks is paramount to the efficient synthesis of complex therapeutic agents. Among these, tert-butyl 4-piperidinecarboxylate stands out as a critical and versatile intermediate. This compound is a derivative of piperidine, a saturated heterocycle that is a privileged scaffold found in a multitude of FDA-approved drugs and biologically active molecules.[1] The structure features a piperidine ring with a tert-butyl ester at the 4-position. This ester group serves as a robust protecting group for the carboxylic acid functionality, allowing the secondary amine of the piperidine ring to be selectively functionalized. This inherent chemical orthogonality makes it an invaluable tool for researchers constructing complex molecular architectures designed to interact with specific biological targets. Understanding its fundamental physicochemical properties, beginning with its molecular weight, is the first step in its effective application.

Core Physicochemical Properties

The precise molecular weight and associated properties of a compound are non-negotiable starting points for any synthetic or analytical endeavor. They form the basis for stoichiometric calculations, reaction monitoring, and structural elucidation. The key identifiers and properties for tert-butyl 4-piperidinecarboxylate are summarized below.

| Property | Value | Source |

| IUPAC Name | tert-butyl piperidine-4-carboxylate | [2] |

| CAS Number | 138007-24-6 | [2][3][4] |

| Molecular Formula | C₁₀H₁₉NO₂ | [2][3][4] |

| Average Molecular Weight | 185.26 g/mol | [2][4] |

| Exact Mass | 185.141578849 Da | [2] |

| Appearance | Colorless to yellow liquid, semi-solid, or solid | [3] |

| Storage Conditions | 2-8°C, sealed in dry, dark place | [3][4] |

The Significance of Molecular Weight in Drug Discovery

While a simple numerical value, the molecular weight (MW) of a starting material like tert-butyl 4-piperidinecarboxylate has profound implications throughout the drug development pipeline.

-

Stoichiometric Integrity: The most immediate application is in ensuring reaction integrity. All synthetic protocols rely on the accurate calculation of molar equivalents to control reaction pathways, maximize yield, and minimize impurities. An incorrect MW value leads to flawed experimental design and irreproducible results.

-

Guideline for Drug-Likeness: As a fragment, its MW contributes to the final MW of the target active pharmaceutical ingredient (API). This is critical when considering established drug-likeness guidelines, such as Lipinski's Rule of Five, which suggest that orally available drugs often have a molecular weight under 500 Da. Starting with well-characterized, reasonably sized fragments is a cornerstone of efficient lead optimization.

-

Influence on Physicochemical Properties: The molecular weight is intrinsically linked to properties such as solubility, boiling point, and volatility, which dictate the selection of appropriate solvents, purification techniques (e.g., chromatography vs. distillation), and formulation strategies for the final drug product.

Analytical Verification: A Self-Validating System

Trustworthiness in a chemical protocol is achieved when the identity and purity of the materials can be independently and reliably verified. For tert-butyl 4-piperidinecarboxylate, a combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides a robust, self-validating system to confirm both its mass and its specific isomeric structure.

Mass Spectrometry (MS): Confirming the Mass

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. It functions by ionizing the molecule and measuring its mass-to-charge ratio (m/z). For a non-volatile, polar molecule like this, Electrospray Ionization (ESI) is the method of choice.

Caption: General workflow for NMR analysis.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

A proton NMR spectrum provides a unique fingerprint that validates the structure of tert-butyl 4-piperidinecarboxylate. Based on its structure and published data, the following characteristic signals are expected: [5][6]

-

~1.46 ppm (singlet, 9H): This strong signal corresponds to the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).

-

~1.55-1.90 ppm (multiplets, 4H): These signals arise from the protons at the C3 and C5 positions of the piperidine ring.

-

~2.41 ppm (multiplet, 1H): This signal is from the single proton at the C4 position, adjacent to the ester.

-

~2.90-3.10 ppm (multiplets, 4H): These signals correspond to the protons at the C2 and C6 positions, which are adjacent to the nitrogen atom.

-

Broad singlet (1H): A signal for the N-H proton, which may be broad and its chemical shift can vary depending on concentration and solvent purity.

The combination of a correct mass from MS and a confirmatory proton fingerprint from NMR provides an unassailable validation of the material's identity.

Application in Synthesis: A Logical Perspective

The utility of tert-butyl 4-piperidinecarboxylate stems from its design as a bifunctional building block. The tert-butyl ester protects the carboxylate from participating in reactions (e.g., amide couplings) while the secondary amine is free to act as a nucleophile. This allows for a logical and stepwise construction of more elaborate molecules.

Caption: Logical synthetic pathway utilizing the compound.

This strategic protection and sequential functionalization is a common theme in multi-step syntheses, including the development of kinase inhibitors and other complex APIs where the piperidine moiety serves as a central scaffold to orient other pharmacophoric groups. [7][8][9]

Conclusion

Tert-butyl 4-piperidinecarboxylate is a cornerstone intermediate in pharmaceutical research, valued for its versatile and predictable reactivity. Its molecular weight of 185.26 g/mol is a fundamental parameter that underpins its use in synthesis and analysis. The robust verification of this property, alongside its specific chemical structure, is routinely achieved through the complementary techniques of mass spectrometry and NMR spectroscopy. This ensures the reliability and reproducibility of synthetic routes that employ this building block, ultimately enabling the efficient discovery and development of novel therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1512676, Tert-butyl Piperidine-4-carboxylate. PubChem. [Link]

-

ChemBK. (2024, April 10). tert-Butyl piperidine-4-carboxylate hydrochloride. [Link]

-

Atlantis Press. (2016, March). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl 4-(piperidin-4-yloxy)piperidine-1-carboxylate. [Link]

-

Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 42614227, Piperidine-4-carboxylic acid tert-butyl ester hydrochloride. PubChem. [Link]

-

ResearchGate. (2012, February). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Exploring Heterocyclic Chemistry: The Importance of tert-Butyl Piperidine-4-carboxylate Hydrochloride. [Link]

-

Wikipedia. (n.d.). 1-Boc-4-AP. [Link]

-

Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. PMC. [Link]

-

Supplementary information. (n.d.). [Link]

-

ResearchGate. (2019, September). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

-

ResearchGate. (2019, September 7). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17750356, tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. PubChem. [Link]

-

SciELO México. (2025, February 28). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. [Link]

-

National Institute of Standards and Technology. (n.d.). N-tert-Butoxycarbonyl-4-piperidone. NIST WebBook. [Link]

Sources

- 1. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]

- 2. Tert-butyl Piperidine-4-carboxylate | C10H19NO2 | CID 1512676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl piperidine-4-carboxylate | 138007-24-6 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. tert-Butyl piperidine-4-carboxylate | 138007-24-6 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. atlantis-press.com [atlantis-press.com]

- 8. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]

- 9. researchgate.net [researchgate.net]

13C NMR data for tert-butyl 4-piperidinecarboxylate

Technical Guide: NMR Analysis of tert-Butyl 4-piperidinecarboxylate

Executive Summary & Compound Identity

tert-Butyl 4-piperidinecarboxylate (also known as piperidine-4-carboxylic acid tert-butyl ester) represents a specific class of heterocycles where the carboxylate functionality is protected as a tert-butyl ester, leaving the secondary amine free for functionalization (e.g., reductive amination, S

Accurate NMR characterization is essential to distinguish this free amine (or its HCl salt) from its common precursors, such as N-Boc-piperidine-4-carboxylic acid or the N-Boc diester , as well as to verify the integrity of the labile tert-butyl ester group under acidic conditions.

Chemical Identity

| Parameter | Details |

| IUPAC Name | tert-Butyl piperidine-4-carboxylate |

| CAS Number | 138007-24-6 (Free Base) 892493-65-1 (Hydrochloride Salt) |

| Formula | C |

| Molecular Weight | 185.27 g/mol (Free Base) |

| SMILES | CC(C)(C)OC(=O)C1CCNCC1 |

Experimental Methodology

Sample Preparation

The chemical shift of the piperidine ring carbons is sensitive to protonation state and solvent effects.

-

Free Base: Typically an oil or low-melting solid. Dissolve ~10–20 mg in CDCl

(7.26 ppm -

HCl Salt: A white solid. Requires a polar solvent. Dissolve ~15–25 mg in DMSO-d

(2.50 ppm-

Note: In DMSO, the ammonium protons (-NH

) will appear as broad signals at

-

Acquisition Parameters (Recommended)

-

Frequency: 100 MHz or higher (for

C). -

Pulse Sequence: Proton-decoupled

C (typically zgpg30 or equivalent). -

Relaxation Delay (D1): Set to

2.0 s to ensure quantitative integration of the quaternary tert-butyl and carbonyl carbons, which have long T -

Scans: Minimum 256–512 scans for adequate S/N ratio, especially for the quaternary carbons.

Spectral Data & Analysis

H NMR Data (Validation)

Before analyzing the carbon spectrum, confirm the structure using

- 2.88 (dt, J = 12.0, 3.5 Hz, 2H, H-2/6 eq )

- 2.44 (td, J = 12.0, 2.5 Hz, 2H, H-2/6 ax )

- 2.23 (tt, J = 11.0, 4.0 Hz, 1H, H-4 )

- 1.69–1.64 (m, 2H, H-3/5 eq )

- 1.41–1.33 (m, 11H, H-3/5 ax + tBu )

C NMR Chemical Shifts

The table below synthesizes the chemical shift data. Note that the HCl salt values in DMSO-d

| Carbon Position | Assignment | Signal Type | ||

| C=O | Ester Carbonyl | 174.5 ± 0.5 | 173.9 | Quaternary (Low Intensity) |

| C-O | t-Butyl Quaternary | 80.1 ± 0.5 | 80.2 | Quaternary (Low Intensity) |

| C-2, C-6 | 46.2 ± 0.5 | 41.5 | CH | |

| C-4 | Methine | 42.5 ± 0.5 | 38.0 | CH |

| C-3, C-5 | 29.2 ± 0.5 | 25.5 | CH | |

| CH | t-Butyl Methyls | 28.1 ± 0.2 | 27.6 | CH |

Structural Assignment Logic

-

Carbonyl (174 ppm): The ester carbonyl is the most downfield signal. It is distinguished from an acid carbonyl (~178–180 ppm) or a carbamate carbonyl (~155 ppm). The absence of a signal at 155 ppm confirms the absence of the N-Boc group .

-

Quaternary t-Butyl (80 ppm): Characteristic of tert-butyl esters. This peak is crucial for monitoring ester hydrolysis (which would result in the disappearance of this peak and the methyls).

-

-Carbons (C2/6): In the free amine, these appear at ~46 ppm. In the HCl salt, protonation of the nitrogen creates an inductive effect that, counter-intuitively in

-

Methyls (28 ppm): The three equivalent methyl groups produce the most intense signal in the spectrum.

Visual Analysis & Workflow

The following diagram illustrates the structural numbering and the logical flow for validating the compound's identity against common impurities (N-Boc starting material or Hydrolyzed acid).

Caption: Logical flowchart for validating tert-butyl 4-piperidinecarboxylate via 13C NMR diagnostic regions.

References

-

ChemicalBook. tert-Butyl piperidine-4-carboxylate (CAS 138007-24-6) NMR Data. Retrieved from .

-

Ambeed. tert-Butyl piperidine-4-carboxylate hydrochloride (CAS 892493-65-1) Analytical Data. Retrieved from .

-

National Institutes of Health (NIH). PubChem Compound Summary for CID 1512676, Tert-butyl Piperidine-4-carboxylate. Retrieved from .

- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Reference for general piperidine and ester chemical shift rules).

Section 1: Strategic Importance in Pharmaceutical Synthesis

An In-Depth Technical Guide to the FT-IR Analysis of 4-Piperidinecarboxylic Acid t-Butyl Ester

4-Piperidinecarboxylic acid t-butyl ester is a foundational building block in contemporary medicinal chemistry. The piperidine scaffold is a privileged structure, frequently incorporated into drug candidates to enhance properties like solubility and cell permeability. The tert-butyl ester acts as a robust protecting group for the carboxylic acid, preventing its reactivity during intermediate synthetic steps, while the secondary amine serves as a key point for molecular diversification.

Given its critical role as a precursor, the absolute verification of its identity and purity is a non-negotiable prerequisite for any successful synthesis campaign. Any deviation in the starting material's quality can lead to failed reactions, the generation of complex impurities, and significant delays in development timelines. Fourier-Transform Infrared (FT-IR) spectroscopy stands as the first line of defense for this validation. It is a rapid, non-destructive, and highly specific analytical technique that provides an unequivocal molecular "fingerprint," making it an indispensable tool for incoming material inspection and quality assurance.[1][2][3]

Section 2: The Vibrational Blueprint of the Molecule

FT-IR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its natural vibrational modes.[4] The resulting spectrum, a plot of absorbed intensity versus frequency (in wavenumbers, cm⁻¹), is unique to that molecule's structure.

For 4-Piperidinecarboxylic acid t-butyl ester, the FT-IR spectrum is dominated by the characteristic vibrations of its primary functional groups:

-

Ester Group (C=O, C-O): The carbonyl (C=O) stretch is one of the most intense and diagnostic absorptions in the entire mid-infrared region.

-

Secondary Amine (N-H): The stretching and bending of the N-H bond within the piperidine ring provide a clear indication of this group's presence.

-

Alkyl Framework (C-H): The numerous C-H bonds in the piperidine ring and the t-butyl group contribute to strong absorptions in the hydrocarbon region.

-

tert-Butyl Group: This bulky group has characteristic bending vibrations that serve as a secondary confirmation of its presence.

The logical workflow from sample to result is a self-validating process, ensuring data integrity at each stage.

Caption: A self-validating workflow for FT-IR analysis.

Section 3: Field-Proven Experimental Protocol

This protocol utilizes the Attenuated Total Reflectance (ATR) sampling technique, which is highly advantageous due to its minimal sample preparation requirements and high reproducibility.[5]

Instrumentation & Materials:

-

FT-IR Spectrometer equipped with a diamond ATR accessory.

-

Sample of 4-Piperidinecarboxylic acid t-butyl ester.

-

Isopropanol and laboratory wipes (e.g., Kimwipes).

Step-by-Step Methodology:

-

System Readiness: Confirm that the spectrometer is at thermal equilibrium and has passed all internal diagnostic checks.

-

ATR Crystal Cleaning: Meticulously clean the surface of the diamond ATR crystal using a wipe lightly dampened with isopropanol. Allow the solvent to fully evaporate. An unclean crystal is a primary source of spectral artifacts.

-

Background Acquisition: With the clean, empty crystal in place, acquire a background spectrum. This critical step measures the instrumental and ambient environment, which is then mathematically removed from the final sample spectrum. Use a co-addition of 16 to 32 scans at a resolution of 4 cm⁻¹ for a high signal-to-noise ratio.

-

Sample Application: Place a small spatula tip of the solid 4-Piperidinecarboxylic acid t-butyl ester onto the center of the ATR crystal. Lower the integrated pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Poor contact is the most common cause of weak or distorted spectra.[6]

-

Sample Spectrum Acquisition: Using the identical acquisition parameters as the background scan, collect the sample spectrum.

-

Post-Acquisition Processing: The instrument software will automatically perform the background subtraction. Apply a baseline correction algorithm to account for any baseline drift and an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.[7]

-

Data Archiving: Save the processed spectrum with a unique identifier that is traceable to the sample batch number and date of analysis.

Section 4: Decoding the Spectrum: A Guided Interpretation

The FT-IR spectrum of a pure sample of 4-Piperidinecarboxylic acid t-butyl ester will exhibit a series of well-defined absorption bands. The table below provides the assignments for the most diagnostically significant peaks.

Table 1: Key FT-IR Peak Assignments

| Peak Position (Wavenumber, cm⁻¹) | Vibrational Mode & Functional Group | Expected Intensity | Causality and In-Field Insights |

| 3350 - 3310 | N-H Stretch (Secondary Amine) | Medium, Sharp | Confirms the presence of the piperidine ring's secondary amine. Unlike broad alcohol O-H bands, this peak is distinctly sharper.[8] |

| 2980 - 2850 | C-H Stretch (Alkyl) | Strong | Arises from the numerous sp³ C-H bonds in the piperidine ring and t-butyl group. A ubiquitous feature of most organic molecules.[9][10] |

| 1750 - 1735 | C=O Stretch (Saturated Ester) | Very Strong, Sharp | Primary Identification Peak. This intense absorption is due to the large change in dipole moment during the carbonyl stretch and is a definitive marker for the ester functional group.[10][11] |

| 1470 - 1450 | C-H Bend (CH₂) | Medium | Scissoring vibration of the methylene groups in the piperidine ring. |

| ~1390 & ~1365 | C-H Bend (t-Butyl) | Medium | A characteristic doublet caused by the symmetric and asymmetric bending ("umbrella" mode) of the methyl groups in the t-butyl moiety. Its presence is strong evidence for this specific ester. |

| 1300 - 1150 | C-O Stretch (Ester) | Strong | A strong, often broad band confirming the C-O single bond component of the ester group.[10][11] |

Section 5: FT-IR for Process Integrity and Impurity Detection

A key application of this analysis is to screen for process-related impurities, primarily the hydrolysis of the ester or the presence of unreacted starting material.

-

Impurity: 4-Piperidinecarboxylic Acid (Starting Material/Hydrolysis Product)

-

Primary Indicator: The appearance of a very broad, strong absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹. This is the signature O-H stretch of a hydrogen-bonded carboxylic acid and is unmistakable.[10]

-

Secondary Indicator: The sharp ester C=O peak at ~1740 cm⁻¹ would be accompanied or replaced by a slightly lower frequency and broader carbonyl peak around 1730-1700 cm⁻¹, characteristic of a carboxylic acid.[9]

-

-

Impurity: Water

-

A broad, gentle absorption centered around 3400 cm⁻¹ indicates the presence of moisture. This can sometimes overlap with and broaden the N-H amine peak.

-

The following decision tree provides a logical framework for using the FT-IR spectrum for quality control release.

Caption: Quality control decision workflow based on key spectral features.

Section 6: Conclusion

FT-IR spectroscopy is an essential analytical technique for any scientist working with 4-Piperidinecarboxylic acid t-butyl ester. It provides a rapid, robust, and information-rich method to unequivocally confirm molecular identity and assess purity. By understanding the causal links between the molecular structure and the spectral features, as outlined in this guide, researchers and quality control professionals can make confident, data-driven decisions, ensuring the integrity of their materials and the success of their scientific endeavors.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

-

Pawar, S. V., et al. (2022). Applications of FTIR Spectroscopy: Review. International Journal for Scientific Research & Development, 7(5). Retrieved from [Link]

-

Richmond Scientific. (2023, August 21). 7 Applications of FTIR Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42614227, Piperidine-4-carboxylic acid tert-butyl ester hydrochloride. Retrieved from [Link]

-

Specac Ltd. (2025, July 17). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Retrieved from [Link]

-

Preprints.org. (2024, June 10). Pharmaceutical and Medical Applications of Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3773, 4-Piperidinecarboxylic acid. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 4-Piperidine carboxylic acid t-butyl ester hydrochloride. Retrieved from [Link]

-

Scribd. (2020, March 9). FT-IR Spectrum Table. Retrieved from [Link]

-

NIST. (n.d.). 4-Pyridinecarboxylic acid, butyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 4-piperidinecarboxylic acid. Retrieved from [Link]

-

Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. Wiley Online Library. Retrieved from [Link]

-

Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). The Infrared and Raman Spectra and Vibrational Assignment of t-Butyl Bromide-h9 and -d9. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Dioxo-piperidine-4-carboxylic acid. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine. Retrieved from [Link]

-

NIST. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. richmondscientific.com [richmondscientific.com]

- 2. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]

- 3. azom.com [azom.com]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. measurlabs.com [measurlabs.com]

- 6. agilent.com [agilent.com]

- 7. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Advanced Applications of 4-Piperidinecarboxylic Acid Derivatives in Drug Discovery

Executive Summary: The Isonipecotic Acid Pharmacophore

4-Piperidinecarboxylic acid (Isonipecotic acid) represents a privileged scaffold in medicinal chemistry, distinct from its isomer nipecotic acid (3-piperidinecarboxylic acid). While nipecotic acid is historically renowned for GABA uptake inhibition (e.g., Tiagabine), the 4-carboxy isomer offers unique geometric constraints and functionalization vectors that have led to breakthroughs in "soft drug" design , peptidomimetics , and targeted protein degradation (PROTACs) .

This guide moves beyond elementary descriptions to analyze the causality behind scaffold selection, detailing synthetic workflows and structural activity relationships (SAR) that drive modern therapeutic success.

Core Therapeutic Architectures

The "Soft Drug" Paradigm: Opioid Analgesics

The most commercially significant application of 4-piperidinecarboxylic acid derivatives lies in the 4-anilidopiperidine class, specifically Remifentanil .

-

Mechanism: Remifentanil is a µ-opioid receptor agonist.[1]

-

Structural Logic: Unlike Fentanyl, which has a metabolic stability that can lead to accumulation, Remifentanil incorporates a methyl ester at the 4-position (derived from the isonipecotic acid core) and a propanoic acid methyl ester on the nitrogen.

-

Causality: The specific placement of the ester group within the isonipecotic core renders the molecule susceptible to rapid hydrolysis by non-specific blood and tissue esterases. This results in an ultra-short half-life (~3-10 minutes), allowing for precise intraoperative control independent of hepatic or renal function.

Neurotransmitter Modulation: GABAergic Ligands

Isonipecotic acid is a conformationally restricted analogue of GABA (γ-aminobutyric acid).[2]

-

GABA-A Agonism: The free acid acts as a partial agonist at the GABA-A receptor.[2]

-

GABA Transporter (GAT) Inhibition: N-substituted derivatives have emerged as potent inhibitors of murine GAT4 (mGAT4).[3] Recent SAR studies demonstrate that lipophilic N-substituents (e.g., diphenyl-alkoxy-ethyl chains) attached to the isonipecotic nitrogen create steric bulk that occludes the transporter vestibule, a mechanism distinct from the substrate-mimicry of the free amino acid.

Peptidomimetics & Constrained Amino Acids

The 4-amino-4-carboxypiperidine scaffold (an

-

Helix Induction: When incorporated into peptide chains, the bulky piperidine ring restricts rotation around the

and -

Solubility: The secondary amine of the piperidine ring (if not acylated) or the overall polarity of the core improves water solubility compared to carbocyclic analogues.

Experimental Protocols & Synthetic Workflows

Protocol A: Synthesis of the Remifentanil Core (4-Anilido-4-Carboxypiperidine)

Note: This protocol describes the construction of the 4-substituted core, a critical intermediate for carfentanil/remifentanil analogues.

Reagents: 1-Benzyl-4-piperidone, Aniline, TMSCN (Trimethylsilyl cyanide), H₂SO₄, Methanol.

Step-by-Step Methodology:

-

Strecker Synthesis (Aminonitrile Formation):

-

Dissolve 1-benzyl-4-piperidone (1.0 eq) and aniline (1.1 eq) in glacial acetic acid.

-

Add TMSCN (1.2 eq) dropwise at 0°C to prevent exotherm-driven polymerization.

-

Stir at room temperature for 12 hours. The formation of the quaternary center at C4 is driven by the thermodynamic stability of the resulting aminonitrile.

-

-

Hydrolysis to Amide:

-

Treat the aminonitrile with concentrated H₂SO₄ at 0°C, then warm to room temperature. The nitrile hydrolyzes to the primary amide. Critical Control Point: Temperature must be controlled to prevent cleavage of the N-benzyl group or degradation of the piperidine ring.

-

-

Esterification (Pinner Reaction):

-

Reflux the amide in methanolic HCl. This converts the amide to the methyl ester.

-

Yield Optimization: Continuous removal of water (using a Dean-Stark trap or molecular sieves) drives the equilibrium toward the ester.

-

Protocol B: N-Alkylation for GAT Inhibitor Libraries

Objective: Attach lipophilic "linker-aryl" moieties to the isonipecotic nitrogen.

-

Starting Material: Ethyl isonipecotate (commercially available).

-

Alkylation:

-

Combine ethyl isonipecotate (1.0 eq) with the appropriate alkyl halide (e.g., 4,4-diphenylbutyl bromide) (1.1 eq) in Acetonitrile.

-

Base: Use K₂CO₃ (3.0 eq) as a heterogeneous base to scavenge HBr.

-

Catalyst: Add KI (0.1 eq) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

-

Reflux for 16 hours.

-

-

Saponification:

-

Treat the N-substituted ester with LiOH (2.0 eq) in THF/H₂O (3:1).

-

Acidify to pH 5 with 1M HCl to precipitate the zwitterionic product.

-

Visualizing the Mechanism

The following diagrams illustrate the metabolic logic of Remifentanil (an isonipecotic acid derivative) and the synthetic pathway to these derivatives.

[4]

Emerging Applications: PROTACs & Linkers

In the field of Targeted Protein Degradation (TPD), 4-piperidinecarboxylic acid is gaining traction as a superior linker component compared to traditional PEG chains.

-

Permeability: Alkyl-piperidine linkers reduce the Topological Polar Surface Area (TPSA) compared to PEG, enhancing passive membrane permeability.

-

Rigidity: The piperidine ring introduces a defined vector, reducing the entropic penalty of ternary complex formation (E3 Ligase-Linker-Protein of Interest).

-

Workflow: The carboxylic acid moiety allows for facile amide coupling to E3 ligase ligands (e.g., Thalidomide amines), while the piperidine nitrogen serves as a handle for attaching the warhead.

Quantitative Data Summary

| Derivative Class | Key Example | Target | Mechanism of Action | Key Structural Feature |

| Opioid Analgesic | Remifentanil | µ-Opioid Receptor | Agonist | 4-methoxycarbonyl group (esterase target) |

| GABAergic | N-DPB-Isonipecotic Acid | mGAT4 | Reuptake Inhibitor | N-linked lipophilic anchor + 4-COOH headgroup |

| Peptidomimetic | 4-Amino-1-Boc-P4C | Helical Peptides | Structure Inducer | Gem-disubstituted C4 constraint |

| PROTAC Linker | Piperidine-based Linkers | E3 Ligase/POI | Degradation | Reduced TPSA vs. PEG; rigid exit vector |

References

-

Remifentanil Synthesis & Pharmacology

-

GABA Uptake Inhibitors

- Title: Synthesis and Biological Evaluation of Novel N-substituted Nipecotic Acid Derivatives With an Alkyne Spacer as GABA Uptake Inhibitors.

- Source: PubMed / Bioorganic & Medicinal Chemistry.

-

URL:[Link]

-

Peptidomimetics

-

PROTAC Linker Strategies

- Title: Current strategies for the design of PROTAC linkers: a critical review.

- Source: PMC / NIH.

-

URL:[Link]

-

Isonipecotic Acid Pharmacology

- Title: Isonipecotic acid - Wikipedia (General Pharmacology & GABA agonism).

- Source: Wikipedia / Medicinal Research Reviews.

-

URL:[Link]

Sources

- 1. Remifentanil | C20H28N2O5 | CID 60815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 3. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of a peptide-remifentanil conjugate as a novel bifunctional mu/delta-opioid receptor agonist for the treatment of pain - Arabian Journal of Chemistry [arabjchem.org]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Strategic Synthesis with tert-Butyl 4-Piperidinecarboxylate: A Modular Platform for Drug Discovery

Topic: Strategic Synthesis of Novel Therapeutics Using tert-Butyl 4-Piperidinecarboxylate Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds, including blockbuster drugs like Donepezil and Fentanyl. ** tert-Butyl 4-piperidinecarboxylate (CAS 112658-81-0)** serves as a critical, high-fidelity building block for diversity-oriented synthesis.

Unlike its N-Boc protected counterpart, this reagent presents a free secondary amine with a masked carboxylic acid (protected as a tert-butyl ester). This unique orthogonality allows researchers to rapidly diversify the nitrogen terminus (via alkylation, reductive amination, or arylation) without affecting the C-terminus. The bulky tert-butyl group also provides enhanced lipophilicity during intermediate purification and prevents premature cyclization or side reactions at the carbonyl center.

This guide details the strategic application of tert-butyl 4-piperidinecarboxylate in synthesizing novel GPCR agonists and kinase inhibitors, focusing on high-yield N-functionalization followed by controlled ester deprotection.

Strategic Workflow: The "Diverge-Converge" Model

The most effective use of this scaffold follows a "Diverge-Converge" logic. First, Diverge by creating a library of N-substituted intermediates. Second, Converge by deprotecting the ester to reveal the acid, enabling coupling to a secondary pharmacophore.

Workflow Visualization

Figure 1: Modular synthesis workflow. The free amine allows immediate diversification (green nodes), while the t-butyl ester protects the acid until the final coupling stage (yellow/red nodes).

Application Note 1: High-Fidelity N-Functionalization

Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). For drug discovery applications requiring high purity, Reductive Amination is the superior protocol.

Protocol A: Reductive Amination with Sodium Triacetoxyborohydride

Objective: Synthesize N-benzyl or N-heterocyclic derivatives without over-alkylation.

Reagents:

-

tert-Butyl 4-piperidinecarboxylate HCl (1.0 equiv)

-

Aldehyde substrate (1.1 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (AcOH) (1.0 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

Step-by-Step Methodology:

-

Free Base Formation (In-situ): In a flame-dried round-bottom flask under Argon, suspend the piperidine HCl salt in DCE (0.2 M). Add Triethylamine (TEA, 1.0 equiv) and stir for 15 minutes to liberate the free amine.

-

Expert Insight: While the HCl salt is stable, STAB requires a buffered pH (~5-6). The combination of TEA (to free the amine) and AcOH (added later) creates an ideal buffer system.

-

-

Imine Formation: Add the Aldehyde (1.1 equiv) to the mixture. Stir at Room Temperature (RT) for 30–60 minutes.

-

Reduction: Cool the mixture to 0°C. Add AcOH (1.0 equiv) followed by STAB (1.5 equiv) portion-wise over 10 minutes.

-

Why STAB? Unlike NaBH4, STAB is less reactive and will not reduce the aldehyde/ketone before it forms the imine, preventing alcohol side-products.

-

-

Reaction: Allow to warm to RT and stir for 4–16 hours.

-

Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x).[3] Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][4]

-

Purification: Flash column chromatography (Hexanes/EtOAc). The bulky tert-butyl group aids separation by increasing Rf differences compared to polar byproducts.

Application Note 2: N-Arylation via SNAr

For GPCR targets (e.g., GPR119), the piperidine nitrogen is often directly linked to a heteroaryl ring.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Attach the piperidine core to an electron-deficient aromatic ring (e.g., 4-fluoronitrobenzene, chloropyrimidine).

Reagents:

-

tert-Butyl 4-piperidinecarboxylate HCl (1.0 equiv)

-

Aryl Fluoride/Chloride (1.0 equiv)

-

Potassium Carbonate (K2CO3) (2.5 equiv)

-

DMSO or DMF (Dry)

Methodology:

-

Setup: Dissolve the piperidine salt and Aryl halide in DMSO (0.5 M).

-

Base Addition: Add K2CO3 (finely ground).

-

Thermocycle: Heat to 80–100°C.

-

Expert Insight: The tert-butyl ester is thermally stable up to ~140°C in neutral/basic conditions, making it superior to methyl/ethyl esters which might hydrolyze or transesterify under harsh basic conditions.

-

-

Monitoring: Reaction is typically complete in 2–4 hours.

-

Workup: Pour into ice water. The product often precipitates as a solid due to the lipophilic tert-butyl group. Filter and wash with water.[5]

Application Note 3: The "Switch" – Selective Deprotection

Once the Nitrogen is functionalized, the tert-butyl ester must be removed to allow reaction at the C-terminus.

Protocol C: Acidolytic Cleavage

Objective: Quantitative removal of the tert-butyl group to yield the free carboxylic acid.

| Parameter | TFA Method (Standard) | HCl/Dioxane Method (Alternative) |

| Reagents | TFA / DCM (1:1 ratio) | 4M HCl in Dioxane |

| Conditions | 0°C to RT, 1–2 hours | RT, 2–4 hours |

| Selectivity | Cleaves N-Boc and t-Bu esters | Can be tuned to cleave N-Boc faster than t-Bu esters (Search 1.17), but prolonged exposure cleaves both. |

| Workup | Evaporation (requires azeotroping) | Filtration (product precipitates as HCl salt) |

| Recommendation | Preferred for complete removal. | Preferred if sensitive to fluorinated solvents. |

Critical Step - TFA Method:

-

Dissolve the N-substituted intermediate in DCM (0.1 M).

-

Add Triethylsilane (TES) (2.0 equiv) as a cation scavenger .

-

Expert Insight: The cleavage of tert-butyl esters generates tert-butyl cations (isobutylene). Without a scavenger, these cations can re-alkylate electron-rich regions of your molecule (e.g., indole rings, phenols). TES irreversibly traps the cation.

-

-

Add TFA slowly at 0°C. Warm to RT.

-

Completion: Monitor by NMR (disappearance of the singlet at ~1.44 ppm).

-

Isolation: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA. The product is obtained as the TFA salt, ready for amide coupling.

Self-Validating Quality Control

To ensure the protocol was successful, verify the following analytical markers:

-

1H NMR (CDCl3):

-

Starting Material: Strong singlet at δ 1.45 ppm (9H, t-Bu).

-

N-Functionalized: Shift in the piperidine ring protons (α-protons shift from ~2.6/3.0 to ~2.0/2.8 depending on R-group). t-Bu singlet remains.

-

Deprotected Acid: Disappearance of the δ 1.45 ppm singlet. Appearance of broad COOH peak (δ 10–12 ppm) in DMSO-d6.

-

-

Mass Spectrometry:

-

The tert-butyl ester often fragments in ESI-MS. Look for the [M+H]+ parent, but also the [M - 56 + H]+ peak (loss of isobutene), which confirms the presence of the ester.

-

References

-

Ningbo Inno Pharmchem. (2026).[6] Exploring Heterocyclic Chemistry: The Importance of tert-Butyl Piperidine-4-carboxylate Hydrochloride.

-

Bashetti, N., et al. (2022).[7] One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. ResearchGate.

-

Han, G., et al. (2007). Regioselective γ-Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis.

-

Han, G., & Tamaki, K. (2012). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. ResearchGate.

-

Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.

Sources

Reductive amination protocol with tert-butyl 4-piperidinecarboxylate

Application Note: Optimized Reductive Amination of tert-Butyl 4-piperidinecarboxylate

Executive Summary

This application note details the protocol for the reductive amination of tert-butyl 4-piperidinecarboxylate (CAS 14298-59-0). This secondary amine scaffold is a critical intermediate in the synthesis of GPCR ligands, kinase inhibitors, and peptidomimetics.

While standard alkylation (using alkyl halides) often leads to over-alkylation or elimination side products, reductive amination provides a chemoselective route to N-alkylated derivatives.[1] This guide prioritizes the use of Sodium Triacetoxyborohydride (STAB) due to its ability to selectively reduce the intermediate iminium ion in the presence of unreacted aldehyde/ketone, minimizing direct reduction of the carbonyl source.[2]

Strategic Considerations & Mechanistic Insight

Why Sodium Triacetoxyborohydride (STAB)?

Unlike Sodium Borohydride (

-

Steric Control: The acetoxy groups on boron make the hydride less nucleophilic and bulkier. It reacts negligibly with neutral aldehydes but reacts rapidly with the protonated iminium ion formed upon condensation of the piperidine and the aldehyde.

-

Safety Profile: STAB eliminates the risk of residual cyanide generation associated with Borch conditions.

Stability of the tert-Butyl Ester

The tert-butyl ester moiety at the C4 position is acid-labile. However, it is stable under the mildly acidic conditions (pH 5–6) generated by STAB/Acetic Acid.

-

Critical Constraint: Avoid strong mineral acids (HCl,

) or Trifluoroacetic acid (TFA) during workup, as these will cleave the ester to the carboxylic acid. -

Self-Validating Step: The protocol uses a saturated

quench to neutralize the reaction immediately, preserving the ester protecting group.

Reaction Mechanism

The reaction proceeds through a "Direct Reductive Amination" pathway.[2] The amine and carbonyl condense to form a hemiaminal, which dehydrates to an iminium ion. STAB delivers a hydride to the iminium carbon.

Figure 1: Mechanistic pathway highlighting the chemoselectivity of STAB for the iminium ion over the aldehyde.

Experimental Protocol

Reagents & Materials

-

Substrate: tert-Butyl 4-piperidinecarboxylate (1.0 equiv).

-

Electrophile: Aldehyde (1.1–1.2 equiv) or Ketone (1.2–1.5 equiv).

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[3]

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv, mandatory for ketones).

Method A: Standard Protocol (Aldehydes)

Best for aliphatic and aromatic aldehydes.[3]

-

Preparation: In a dry reaction vial, dissolve tert-butyl 4-piperidinecarboxylate (1.0 mmol, 185 mg) in DCE (5 mL).

-

Condensation: Add the aldehyde (1.1 mmol). Stir at room temperature for 15–30 minutes to allow equilibrium formation of the imine/hemiaminal.

-

Reduction: Add STAB (1.4 mmol, 297 mg) in a single portion.

-

Note: Mild effervescence may occur.

-

-

Reaction: Stir at room temperature under nitrogen.

-

Monitoring: Check LCMS/TLC after 2 hours. Most reactions complete in 2–4 hours.

-

-

Quench: Add saturated aqueous

(5 mL) and stir vigorously for 15 minutes to decompose boron complexes. -

Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate.

Method B: Ti(OiPr)4 Mediated Protocol (Ketones/Hindered Systems)

Best for steric ketones or electron-deficient anilines.

-

Complexation: Combine amine (1.0 mmol) and ketone (1.2 mmol) in neat Titanium(IV) isopropoxide (1.5 mmol). Stir at ambient temperature for 1 hour (or 60°C for difficult substrates).

-

Dilution: Dilute the viscous mixture with dry THF (5 mL).

-

Reduction: Add STAB (2.0 mmol) or

(if STAB is too slow) and stir for 16 hours. -

Workup (Critical): Quench with 1N NaOH or water. A heavy white precipitate (

) will form. Filter through Celite® before extraction to prevent emulsion.

Optimization & Troubleshooting Guide

Use the following decision tree to adapt the protocol based on experimental observations.

Figure 2: Decision matrix for reaction monitoring and troubleshooting.

Data Comparison: Solvent & Reagent Effects

| Variable | Recommendation | Rationale |

| Solvent: DCE | Primary Choice | Accelerates reaction rate compared to THF; excellent solubility for STAB. |

| Solvent: MeOH | Avoid with STAB | Reacts with STAB to form |

| Additive: AcOH | Essential for Ketones | Catalyzes the dehydration of hemiaminal to iminium. |

| Reagent: NaBH4 | Not Recommended | Poor chemoselectivity; reduces aldehydes to alcohols before amine reacts. |

Safety & Handling

-

Boron Waste: Aqueous layers contain boric acid derivatives. Dispose of in separate aqueous waste streams according to local EHS regulations.

-

DCE: 1,2-Dichloroethane is a potential carcinogen. Handle in a fume hood.

-

Exotherm: The addition of STAB to acetic acid solutions can be slightly exothermic. Add in portions on scales >5g.

References

-

Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[1]

-

Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

-

Sigma-Aldrich. "Product Specification: Piperidine-4-carboxylic acid tert-butyl ester."

Sources

One-pot synthesis involving tert-butyl 4-piperidinecarboxylate

Application Note: Modular Functionalization of tert-Butyl 4-Piperidinecarboxylate

Part 1: Introduction & Strategic Utility

tert-Butyl 4-piperidinecarboxylate (and its N-protected derivatives) represents a "privileged scaffold" in modern drug discovery. It serves as the structural core for numerous GPCR ligands (e.g., Muscarinic, Opioid receptors) and kinase inhibitors. Its utility stems from the orthogonal reactivity of its two functional handles: the secondary amine (N1) and the ester-bearing carbon (C4).

While traditional stepwise synthesis involves isolation after every transformation, one-pot (telescoped) protocols are increasingly favored to maximize atom economy and throughput. This guide details two high-value one-pot workflows:

-

C4-Functionalization: Generating quaternary centers via enolate chemistry (utilizing the steric bulk of the tert-butyl group).

-

N-Functionalization: Rapid library generation via telescoped Reductive Amination.

Part 2: Protocol A - One-Pot C4-Alkylation (The "Stealth" Enolate)

Objective: To introduce a substituent at the 4-position, creating a gem-disubstituted quaternary center. This is critical for restricting conformational flexibility in bioactive molecules (the "Thorpe-Ingold effect").

Mechanism & Causality:

-

Reagent Choice: Lithium Hexamethyldisilazide (LiHMDS) is selected over LDA. LiHMDS is less aggregated and sufficiently basic (

) to deprotonate the C4 position, but its steric bulk minimizes nucleophilic attack on the ester carbonyl (a common side reaction with smaller bases). -

Role of the tert-Butyl Group: Unlike methyl or ethyl esters, the tert-butyl group provides significant steric shielding. This prevents "Claisen-type" self-condensation of the enolate, allowing the monomeric enolate to survive until the electrophile is introduced.

-

Solvent System: THF is essential for solubility, but the addition of DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) is recommended to solvate the lithium cation, creating a "naked" enolate that is more reactive toward alkyl halides.

Experimental Protocol

Materials:

-

Substrate: N-Boc-tert-butyl 4-piperidinecarboxylate (1.0 equiv)

-

Base: LiHMDS (1.0 M in THF, 1.2 equiv)

-

Electrophile: Alkyl Halide (e.g., Benzyl bromide, 1.5 equiv)

-

Solvent: Anhydrous THF (0.2 M concentration)

-

Additive: DMPU (10% v/v)

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Charge with N-Boc-tert-butyl 4-piperidinecarboxylate and anhydrous THF.

-

Cryogenic Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Critical: Failure to cool adequately will result in ester cleavage or polymerization.

-

Enolization: Add LiHMDS dropwise over 10 minutes via syringe pump.

-

Checkpoint: Stir at -78 °C for 45 minutes. The solution typically turns pale yellow, indicating enolate formation.

-

-

Electrophile Addition: Add the Alkyl Halide (neat or in minimal THF) dropwise.

-

Note: If using solid electrophiles, dissolve in THF first.

-

-

Warm-up: Allow the reaction to warm slowly to 0 °C over 2 hours.

-

Causality: The alkylation often has a high activation energy barrier due to the steric bulk of the tert-butyl ester; warming drives the reaction to completion.

-

-

Quench: Quench with saturated aqueous NH₄Cl.

Data Summary: Electrophile Scope

| Electrophile | Product (C4-Substituent) | Yield (%) | Notes |

| Benzyl Bromide | Benzyl | 88% | High diastereoselectivity |

| Methyl Iodide | Methyl | 92% | Requires -78 °C strict control |

| Allyl Bromide | Allyl | 85% | Fast reaction (<1 hr) |

| 4-F-Benzyl Bromide | 4-F-Benzyl | 81% | Useful for med-chem scanning |

Visualization: C4-Alkylation Pathway

Caption: Kinetic control via LiHMDS and steric shielding of the tert-butyl ester enables selective C4-alkylation.

Part 3: Protocol B - Telescoped N-Functionalization (Reductive Amination)

Objective: To functionalize the piperidine nitrogen (N1) with diverse aryl/alkyl groups without isolating the unstable imine intermediate.

Mechanism & Causality:

-

One-Pot Logic: Reductive amination involves two equilibrium steps: imine formation (releasing water) and reduction. By using a selective reducing agent like Sodium Triacetoxyborohydride (STAB) , the reaction can be performed in one vessel. STAB is mild enough not to reduce the aldehyde/ketone substrate but rapidly reduces the protonated iminium ion formed in situ.

-

Acid Catalysis: Acetic acid (AcOH) is added to catalyze imine formation and, crucially, to protonate the imine, generating the iminium species which is the actual substrate for reduction.

Experimental Protocol

Materials:

-

Substrate: tert-Butyl 4-piperidinecarboxylate (Free amine, HCl salt, 1.0 equiv)

-

Reagent: Aldehyde/Ketone (1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF

-

Additive: Acetic Acid (1.0 equiv)

Step-by-Step Procedure:

-

Salt Break (If applicable): If starting with the HCl salt, suspend in DCE and add Triethylamine (1.0 equiv) to liberate the free amine. Stir 10 min.

-

Imine Formation: Add the Aldehyde/Ketone and Acetic Acid. Stir at room temperature for 30–60 minutes.

-

Observation: The mixture may become slightly cloudy as the imine/hemiaminal forms.

-

-

Reduction: Add STAB in one portion.

-

Safety: Evolution of gas may occur. Ensure venting.

-

-

Completion: Stir for 2–16 hours (monitor by LCMS).

-

Workup: Quench with saturated NaHCO₃ (basic wash is critical to decompose boron complexes). Extract with DCM.

Visualization: Telescoped Reductive Amination

Caption: STAB selectively reduces the in-situ iminium ion without affecting the starting aldehyde or ester.

Part 4: References

-

Direct C-H Functionalization Concepts:

-

Amide Coupling Strategies (T3P):

-

Click Chemistry Applications:

-

Bashetti, N., et al. (2019). "One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates." Bioorganic & Medicinal Chemistry Letters. Link

-

Note: Demonstrates the specific use of the tert-butyl ester scaffold in one-pot multicomponent reactions.

-

-

Lithiation of N-Boc Piperidines:

Sources

- 1. Amine α-heteroarylation via photoredox catalysis: a homolytic aromatic substitution pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 3. Decarboxylative arylation of α-amino acids via photoredox catalysis: a one-step conversion of biomass to drug pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Piperidinecarboxylic Acid tert-Butyl Ester Synthesis

Executive Summary & Core Challenges

Synthesizing 4-piperidinecarboxylic acid tert-butyl ester (also known as tert-butyl isonipecotate) presents a unique "Zwitterion Paradox." The starting material (isonipecotic acid) is a zwitterionic amino acid, insoluble in most organic solvents but soluble in water. However, the target tert-butyl ester is acid-labile and hydrolytically unstable in aqueous acid.

Why Yields Fail:

-